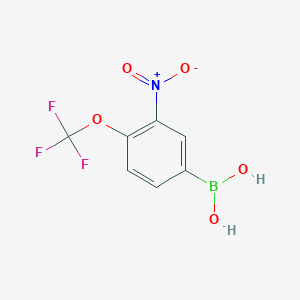

3-硝基-4-(三氟甲氧基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has a trifluoromethoxy group attached to the phenyl ring . It is used as a reactant in the synthesis of biologically active molecules .

Molecular Structure Analysis

The molecular structure of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Chemical Reactions Analysis

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” include a molecular weight of 205.93, a linear formula of CF3OC6H4B(OH)2, and a melting point of 123-127 °C .科学研究应用

抗菌活性

- 研究发现,包括所讨论的化合物在内的各种(三氟甲氧基)苯硼酸异构体具有显着的抗菌特性。对这些化合物的结构、抗菌和物理化学性质进行了彻底的研究,揭示了它们对大肠杆菌和蜡状芽孢杆菌的潜力。该研究展示了-OCF3基团的引入如何影响酸度并影响抗菌效力,强调了这些硼酸在开发新型抗菌剂中的潜力(Adamczyk-Woźniak 等人,2021 年)。

材料科学和纳米技术

- 包括 3-硝基-4-(三氟甲氧基)苯硼酸在内的苯硼酸已被用于改变碳纳米管的光学性质。这些改性对于传感和成像中的应用至关重要,其中与特定分子的相互作用会改变光致发光,从而能够通过一种新颖的机制检测糖类。这项研究强调了苯硼酸在为先进技术应用创建功能化材料中的效用(Mu 等人,2012 年)。

化学合成

- 该化合物已被研究作为 Conia-ene 环碳化反应的有机催化剂,证明了将 2-炔基 1,3-二羰基化合物转化为环碳化产物的功效。这项研究强调了此类硼酸在促进复杂化学转化中的作用,为传统催化剂提供了一种亲脂性和空间要求高的替代品(Yang 等人,2012 年)。

- 另一个应用涉及在润滑剂配方中的使用,其中苯硼酸衍生物显示出有希望的抗摩擦和抗磨损性能,表明作为润滑剂添加剂的潜在工业应用(Wang 等人,2020 年)。

安全和危害

未来方向

The future directions of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” research could involve its use as a precursor in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

作用机制

Target of Action

Mode of Action

It is known to be a reactant involved in the synthesis of various biologically active molecules .

Biochemical Pathways

It is involved in the synthesis of molecules that inhibit lactate dehydrogenase, a key enzyme in the glycolysis pathway .

Result of Action

It is involved in the synthesis of molecules that have potential therapeutic applications, such as lactate dehydrogenase inhibitors for use against cancer cell proliferation .

属性

IUPAC Name |

[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYISZILWXZDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate](/img/structure/B2536643.png)

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)